2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
Overview
Description
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group and a thiocyanate group attached to the oxadiazole ring.
Mechanism of Action
Mode of Action
The mode of action involves the compound’s interaction with its targets. While precise details remain elusive, we can speculate based on related compounds. Oxadiazoles are known to modulate various biological processes, including inflammation, cell proliferation, and enzyme activity. The fluorine substitution in this compound may enhance its binding affinity to specific receptors or enzymes, affecting downstream signaling pathways .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Studying its behavior under varying conditions is essential for optimizing therapeutic use.
Biochemical Analysis
Biochemical Properties
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as tyrosine kinases and proteases . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite accumulation . These interactions highlight the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it affects energy production and metabolic processes. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole has been studied for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,3,4-Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen in the ring.
1,3,4-Triazole: A related compound with three nitrogen atoms in the ring
Uniqueness
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is unique due to the presence of both a fluorophenyl and a thiocyanate group, which confer distinct chemical and biological properties. The fluorophenyl group enhances the compound’s lipophilicity and membrane permeability, while the thiocyanate group contributes to its reactivity and potential for further functionalization .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYEXMVFFKHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225656 | |
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-09-4 | |
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41421-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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